benzenesulfonate;5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate
Description
A non-depolarizing neuromuscular blocking agent with short duration of action. Its lack of significant cardiovascular effects and its lack of dependence on good kidney function for elimination provide clinical advantage over alternate non-depolarizing neuromuscular blocking agents.
Atracurium Besylate is a synthetic dibenzensulfonate derivative muscle relaxant, Atracurium Besylate acts as a non-depolarizing neuromuscular blocking agent, with short to intermediary duration of action and no significant cardiovascular effects. Not dependent on kidney function for elimination, it provides clinical advantages over other non-depolarizing, neuromuscular blocking agents. (NCI04)
ATRACURIUM BESYLATE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1983.
See also: Atracurium (has active moiety).
Structure
2D Structure
Properties
Key on ui mechanism of action |
Atracurium antagonizes the neurotransmitter action of acetylcholine by binding competitively with cholinergic receptor sites on the motor end-plate. This antagonism is inhibited, and neuromuscular block reversed, by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine. |
|---|---|
CAS No. |
64228-81-5 |
Molecular Formula |
C59H77N2O15S+ |
Molecular Weight |
1086.3 g/mol |
IUPAC Name |
benzenesulfonate;5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |
InChI |
InChI=1S/C53H72N2O12.C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;1-5H,(H,7,8,9)/q+2;/p-1 |
InChI Key |
GLLXELVDCIFBPA-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Appearance |
Solid powder |
melting_point |
85-90 |
Other CAS No. |
64228-81-5 |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
64228-79-1 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Miscible |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
33 A 74; A 74, 33; Atracurium; Atracurium Besilate; Atracurium Besylate; Atracurium Dibesylate; Besilate, Atracurium; BW 33A; BW-33A; BW33A; Glaxo Wellcome Brand of Atracurium Besilate; Pisa Brand of Atracurium Besilate; Relatrac; Tracrium; Wellcome Brand of Atracurium Besilate |
Origin of Product |
United States |
Historical Development and Chemical Design Principles of Atracurium Besylate
Foundations of Neuromuscular Blocking Agent Chemical Design
The journey to create effective neuromuscular blocking agents (NMBAs) began with the study of curare, a plant-derived arrow poison used by South American indigenous people. researchgate.net The active component, tubocurarine, was found to induce muscle paralysis by blocking the action of the neurotransmitter acetylcholine (B1216132) at the neuromuscular junction. nih.govresearchgate.net This discovery laid the groundwork for the chemical design of all subsequent NMBAs.
Early research established several core principles for designing these agents:
The Bis-Quaternary Structure: A key structural feature deemed essential for potent neuromuscular blocking activity was the presence of two quaternary ammonium (B1175870) (cationic) heads separated by a specific distance. nih.govpharmacy180.com This structure mimics acetylcholine, allowing the molecule to bind to the nicotinic acetylcholine receptors on the motor end-plate without activating them (in the case of non-depolarizing agents), thus preventing muscle contraction. pharmacy180.comnih.govnih.gov
Mimicking Acetylcholine: The design of many early synthetic NMBAs, such as succinylcholine, was based on the structure of acetylcholine. nih.gov Succinylcholine is essentially two acetylcholine molecules linked together. However, this close resemblance also led to different mechanisms of action (depolarizing vs. non-depolarizing) and varying side effect profiles. wikipedia.org
Steroidal and Non-Steroidal Scaffolds: Chemists developed both steroidal (e.g., pancuronium) and non-steroidal benzylisoquinolinium (e.g., tubocurarine) compounds. nih.govnih.gov These different chemical backbones provided the rigid or semi-rigid framework needed to hold the quaternary nitrogens at the optimal distance for receptor binding.
While agents like tubocurarine, succinylcholine, and pancuronium (B99182) were revolutionary, their clinical use was complicated by their reliance on organ-dependent elimination (liver metabolism or kidney excretion) and, in some cases, significant cardiovascular side effects. drugbank.comdrugs.com This created a clear need for a new generation of NMBAs with a more predictable and safer profile, setting the stage for the rational design of atracurium (B1203153).
Rational Drug Design Paradigm Leading to Atracurium
The development of atracurium besylate is a classic example of rational drug design, a process that involves creating a molecule specifically engineered to have a desired biological effect and metabolic pathway. In the 1970s, a team led by John B. Stenlake at the University of Strathclyde in Scotland set out to create a non-depolarizing NMBA with a predictable duration of action, independent of a patient's liver or kidney function. nih.govwikipedia.org
The central idea was to build a molecule that would self-destruct in the body in a predictable manner. nih.gov The researchers hypothesized that if the crucial bis-quaternary structure required for neuromuscular activity could be broken down through a reliable chemical process, the drug's effects would terminate predictably. nih.gov This led them to design a molecule that was inherently unstable at physiological conditions.
The resulting compound, initially designated '33A74' and later named atracurium, was synthesized in 1974. wikipedia.org It is a complex bis-quaternary benzylisoquinolinium diester. cambridge.org Its structure incorporates several key features derived from the rational design approach:
Benzylisoquinolinium Heads: It retains the benzylisoquinolinium structures known for their affinity for the nicotinic acetylcholine receptor. oup.com
Ester Linkages: The molecule contains two ester groups in the chain connecting the two quaternary heads. oup.com These were incorporated as sites susceptible to chemical and enzymatic breakdown.
Activating Groups: The structure was designed with specific electron-withdrawing groups positioned to facilitate a unique chemical degradation pathway.
This design was a departure from simply modifying existing structures and represented a new paradigm: designing a drug around its desired inactivation mechanism. wikipedia.org
Introduction of Chemodegradation as a Design Feature
The most innovative aspect of atracurium's design is its built-in mechanism of inactivation, a process termed "chemodegradation." wikipedia.org This refers to the spontaneous, non-enzymatic breakdown of the drug at normal body pH and temperature. ld99.com This was achieved by incorporating two distinct chemical liabilities into the molecule's structure: Hofmann elimination and ester hydrolysis.
Hofmann Elimination: This is a chemical reaction that occurs spontaneously in molecules with a quaternary ammonium group under specific conditions. In atracurium, the structure was deliberately designed to make this reaction highly efficient at physiological pH (around 7.4) and temperature. ld99.comnih.gov The Hofmann elimination process cleaves the molecule, breaking the link between the two quaternary heads and thus destroying its neuromuscular blocking activity. nih.gov This pathway accounts for a significant portion of atracurium's breakdown. ld99.com The degradation process results in the formation of metabolites, including laudanosine (B1674548) and a quaternary monoacrylate. oatext.comresearchgate.net
Ester Hydrolysis: In addition to the non-enzymatic Hofmann elimination, the ester linkages in atracurium's backbone are susceptible to hydrolysis. oup.comnih.gov This process, catalyzed by non-specific esterase enzymes present in the plasma, provides a parallel pathway for the drug's metabolism. pfizer.com Like Hofmann elimination, ester hydrolysis breaks down the parent molecule into inactive components. nih.gov
The combination of these two degradation pathways ensures that atracurium's duration of action is not reliant on hepatic or renal function, as the breakdown occurs primarily in the blood. nih.govpfizer.com This groundbreaking design feature provided a level of predictability and safety previously unseen in neuromuscular blocking agents. nih.govdrugs.com
Data Tables
Table 1: Key Milestones in the Development of Neuromuscular Blocking Agents
| Year | Event | Significance |
|---|---|---|
| 1942 | Introduction of a purified extract of curare (Intocostrin) into clinical practice. researchgate.net | Marked the beginning of the modern era of surgical muscle relaxation. nih.gov |
| 1949 | Introduction of succinylcholine. nih.govresearchgate.net | Provided a depolarizing NMBA with a rapid onset and short duration of action. |
| 1968 | Introduction of pancuronium bromide. nih.gov | The first widely used steroidal non-depolarizing NMBA with a longer duration of action. |
| 1974 | Synthesis of atracurium (as compound '33A74') at the University of Strathclyde. wikipedia.org | Culmination of a rational drug design project to create an organ-independent NMBA. |
| 1983 | Medical approval of atracurium besylate in the United States. wikipedia.org | Introduced the first clinically utilized NMBA designed to undergo chemodegradation (Hofmann elimination). |
Table 2: Comparison of Metabolic Pathways
| Compound | Class | Primary Metabolic Pathway(s) | Organ Dependence |
|---|---|---|---|
| Tubocurarine | Non-depolarizing (Benzylisoquinolinium) | Primarily renal excretion, some hepatic metabolism | High (Renal) |
| Succinylcholine | Depolarizing | Hydrolysis by plasma cholinesterase | Low (but prolonged action in enzyme deficiency) |
| Pancuronium | Non-depolarizing (Steroidal) | Primarily renal excretion, some hepatic metabolism | High (Renal and Hepatic) |
| Atracurium Besylate | Non-depolarizing (Benzylisoquinolinium) | Hofmann elimination and ester hydrolysis. pfizer.com | Low to None |
Molecular Architecture and Stereochemical Configuration of Atracurium Besylate
Bis-Quaternary Ammonium (B1175870) Structure
A fundamental characteristic of atracurium's molecular design is its bis-quaternary structure, a feature considered essential for neuromuscular-blocking activity. wikipedia.orgresearchgate.net The molecule possesses two quaternary ammonium groups, which are positively charged nitrogen atoms. researchgate.net These two "onium heads" are separated by a long, flexible connecting chain. oup.com This chain is specifically a pentamethylene diester linkage, meaning it contains two ester functional groups linked by a five-carbon chain (pentane-1,5-diol). smolecule.comebi.ac.uk The specific arrangement and separation of the two quaternary nitrogen atoms are critical determinants of the compound's biological activity. researchgate.net
Benzylisoquinoline Moiety Characterization
Atracurium (B1203153) is structurally classified as a benzylisoquinolinium compound. smolecule.comnih.gov The core of its structure is built upon two tetrahydroisoquinoline moieties. oup.combath.ac.uk Each of these serves as a "head" for the molecule and incorporates a benzyl (B1604629) group, forming the complete benzylisoquinolinium structure. oup.com
A key feature of these benzylisoquinolinium heads is the presence of multiple methoxy (B1213986) groups (–OCH₃). oup.com Specifically, atracurium contains a total of eight methoxy groups; four on each of the two benzylisoquinolinium structures. oup.com These groups are located on the tetrahydroisoquinoline ring system and the attached benzyl ring. smolecule.comoup.com
Chiral Centers and Isomeric Complexity
Atracurium besylate is a stereochemically complex molecule due to the presence of four chiral centers. bath.ac.uknih.govpfizermedical.com A chiral center is a carbon atom attached to four different substituent groups, leading to the possibility of different spatial arrangements known as stereoisomers. With four such centers, there is a theoretical possibility of 2⁴, or sixteen, distinct stereoisomers. pfizer.combath.ac.uknih.gov
However, the atracurium molecule possesses a degree of symmetry. nih.govpfizermedical.com This molecular symmetry reduces the actual number of possible unique isomers. bath.ac.uk Consequently, instead of sixteen, atracurium besylate exists as a mixture of ten distinct isomers. researchgate.netpfizer.combath.ac.uknih.govpfizermedical.com The synthesis and manufacturing of atracurium besylate consistently produce these ten isomers in a fixed, unequal ratio. pfizer.comnih.govpfizermedical.com
Isomeric Composition and Distribution
The ten isomers of atracurium are categorized into three geometric groups based on the relative orientation of the substituents around the tetrahydroisoquinoline ring system: cis-cis, cis-trans, and trans-trans. wikipedia.orgwashington.edu The commercial preparation of atracurium besylate is a defined mixture of these geometric isomers. wikipedia.org
The approximate distribution of these isomer groups is as follows:
cis-cis isomers: ~58%
cis-trans isomers: ~36%
trans-trans isomers: ~6%
This corresponds to a ratio of approximately 10.5 : 6.2 : 1 for the cis-cis, cis-trans, and trans-trans isomers, respectively. wikipedia.org Within these groups, there are three cis-cis isomers (one meso compound and a pair of enantiomers), four cis-trans isomers (two pairs of enantiomers), and three trans-trans isomers (one meso compound and a pair of enantiomers). wikipedia.org
One specific isomer, (1R,2R,1′R,2′R)-atracurium, which is a cis-cis isomer, is of particular note. wikipedia.org This single isomer, known as cisatracurium (B1209417), constitutes approximately 15% of the atracurium besylate mixture. pfizer.comnih.govhres.ca
| Isomer Group | Approximate Proportion in Mixture | Ratio | Number of Isomers |
|---|---|---|---|
| cis-cis | ~58% | 10.5 | 3 (1 meso, 1 enantiomeric pair) |
| cis-trans | ~36% | 6.2 | 4 (2 enantiomeric pairs) |
| trans-trans | ~6% | 1 | 3 (1 meso, 1 enantiomeric pair) |
Chemical Synthesis Pathways and Process Chemistry Research
Precursor Synthesis Methodologies
Tetrahydropapaverine Synthesis: Tetrahydropapaverine is a key intermediate in the synthesis of atracurium (B1203153). google.com It is a benzylisoquinoline alkaloid that can be synthesized through various chemical routes. One common industrial method is a one-pot process starting from commercially available and relatively inexpensive materials: 2-(3,4-dimethoxyphenyl)ethanamine and 3,4-dimethoxybenzeneacetic acid. acs.org This process typically involves a sequence of four reactions within a single vessel:
Amide Formation: Condensation of 2-(3,4-dimethoxyphenyl)ethanamine and 3,4-dimethoxybenzeneacetic acid to form an amide, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide. acs.org
Bischler-Napieralski Reaction: Cyclization of the amide using a dehydrating agent like phosphorus oxychloride to yield a 3,4-dihydroisoquinoline (B110456) derivative. acs.org
Reduction: Reduction of the resulting imine using a reducing agent such as a borohydride (B1222165) to form the tetrahydropapaverine base. google.com
Salt Formation: Conversion to tetrahydropapaverine hydrochloride for purification and handling. google.comacs.org
This one-pot approach has been reported to achieve yields as high as 85.4% with a purity of 98.1% on a large scale. acs.org Alternative strategies include the asymmetric hydrogenation of dihydroisoquinoline derivatives to produce specific stereoisomers. acs.org Biosynthetic routes for producing (S)-tetrahydropapaverine in engineered yeast have also been explored, highlighting the potential of biotechnological methods. pnas.org
1,5-Pentanediol (B104693) Diacrylate Synthesis: The second key precursor is the linker molecule, 1,5-pentanediol diacrylate. Its synthesis is generally achieved through the esterification of 1,5-pentanediol with an acrylic acid derivative. A common laboratory and industrial method involves the reaction of 1,5-pentanediol with acryloyl chloride in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. chemicalbook.comlookchem.com The reaction is typically carried out in a non-polar solvent like benzene.
Another reported synthesis route involves a two-step process:
Condensation of 1,5-pentanediol with 3-bromopropionic acid in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). chemicalbook.com
Dehydrobromination of the resulting diester using a base like triethylamine to form the diacrylate. google.com
Recent advancements focus on producing 1,5-pentanediol from renewable biomass sources, such as furfural (B47365) derived from corncobs, which can then be used to synthesize a more sustainable 1,5-pentanediol diacrylate. pcimag.com
Quaternization Reactions in Atracurium Besylate Formation
The final step in the synthesis of atracurium besylate is the bis-quaternization of the tertiary amine intermediate, N,N'-4,10-dioxa-3,11-dioxotridecylene-1,13-bis-tetrahydropapaverine. This intermediate is formed by the Michael addition of two molecules of tetrahydropapaverine to one molecule of 1,5-pentanediol diacrylate. google.comepo.org
The quaternization is achieved by reacting the bis-tertiary amine with a suitable methylating agent. To produce the besylate salt specifically, methyl benzenesulfonate (B1194179) is used. google.comepo.orggoogle.com This reaction converts the two tertiary nitrogen atoms of the tetrahydropapaverine moieties into quaternary ammonium (B1175870) centers, which is essential for the molecule's neuromuscular blocking activity. nih.gov
The reaction is typically performed in an organic solvent such as acetonitrile. google.com A significant challenge in this step is ensuring the reaction goes to completion, as residual unreacted or partially reacted starting material can be difficult to remove from the final product. google.com To address this, process improvements have been developed, such as the use of a catalytic amount of an insoluble base (e.g., sodium carbonate). google.comwipo.int The base helps to drive the reaction forward, resulting in a product with substantially reduced levels of impurities. google.com Following the reaction, the atracurium besylate is precipitated and collected. wipo.int
Challenges in Stereoselective Synthesis and Isomer Control
Atracurium besylate is a structurally complex molecule with four stereocenters. Due to a plane of symmetry, the number of possible stereoisomers is reduced from a theoretical sixteen to ten. pfizer.comwikipedia.orggoogle.com The standard manufacturing process results in a specific, consistent mixture of these isomers. pfizer.com
| Isomer Group | Percentage in Mixture |
|---|---|
| cis-cis | 55.0% - 60.0% |
| cis-trans | 34.5% - 38.5% |
| trans-trans | 5.0% - 6.5% |
The primary challenges in stereoselective synthesis are:
Control of Precursor Stereochemistry: The first two chiral centers are located at the C1 position of the two tetrahydropapaverine rings. To synthesize a specific isomer of atracurium, such as cisatracurium (B1209417) besylate (the 1R-cis, 1'R-cis isomer), the synthesis must start with the optically pure (R)-tetrahydropapaverine precursor. acs.orggoogle.com This is typically obtained through the resolution of racemic tetrahydropapaverine. acs.orggoogle.com
Formation of New Stereocenters: The quaternization reaction with methyl benzenesulfonate introduces two new chiral centers at the nitrogen atoms. google.comgoogle.com This step generates a new mixture of diastereomers even when starting with an optically pure precursor. For instance, the synthesis of cisatracurium results in a mixture of three isomers: (1R-cis, 1'R-cis), (1R-cis, 1'R-trans), and (1R-trans, 1'R-trans). google.com
Isomer Separation: Separating the desired single isomer from the resulting mixture is a significant manufacturing hurdle. This is almost exclusively accomplished using preparative high-performance liquid chromatography (HPLC) on a silica (B1680970) gel column. google.comepo.orggoogle.com The process is complex and requires carefully controlled elution systems, often consisting of a solvent mixture like dichloromethane, methanol, and an acid such as benzenesulfonic acid, to achieve the necessary resolution. google.comgoogle.com
Impurity Profiling and Characterization of Synthesis-Related Byproducts
Impurity profiling is critical for ensuring the quality and consistency of atracurium besylate. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the principal analytical techniques used for the detection, separation, and quantification of these impurities. nih.govresearchgate.net Impurities can arise from starting materials, intermediates, byproducts of the main reaction, or degradation of the final product.
One of the major degradation products of atracurium besylate is a monoquaternary acrylate (B77674) derivative. nih.gov This compound is formed via Hofmann elimination, a non-enzymatic chemical process that occurs at physiological pH and temperature where the bis-quaternary structure of atracurium breaks down. nih.govwikipedia.org This degradation pathway cleaves one of the ester linkages, resulting in the formation of a monoquaternary acrylate and laudanosine (B1674548). taylorandfrancis.compatsnap.com
Unlike laudanosine and other breakdown products, the quaternary monoacrylate has been shown to possess some neuromuscular blocking activity, although it is significantly less potent than atracurium itself. nih.gov In chromatographic analysis, the monoquaternary acrylate of laudanosine besylate is a key degradant that is monitored to assess the stability of the drug product. nih.govresearchgate.net
Laudanosine is arguably the most well-known byproduct associated with atracurium besylate. It is not only a major degradation product but also structurally related to the precursor, tetrahydropapaverine (laudanosine is N-methyltetrahydropapaverine). wikipedia.orgresearchgate.net Laudanosine is formed from atracurium through two primary degradation pathways:
Hofmann Elimination: A spontaneous, non-enzymatic process that cleaves the molecule. chemicalbook.comresearchgate.net
Ester Hydrolysis: An enzymatic breakdown of the ester functions, also yielding laudanosine. chemicalbook.comnih.gov
As a major degradant, laudanosine is a critical impurity that is quantified in stability studies and quality control of atracurium. nih.govresearchgate.net It is known to be a central nervous system stimulant, and its levels are carefully controlled. researchgate.netnih.gov Chromatographic methods are well-established for its separation and quantification from the active drug and its other isomers and impurities. nih.govresearchgate.net
Molecular Mechanism of Action: Receptor Interaction Dynamics
Competitive Antagonism at the Nicotinic Acetylcholine (B1216132) Receptor
Atracurium (B1203153) besylate functions as a competitive antagonist at the postsynaptic nicotinic acetylcholine receptors (nAChRs) located on the motor end-plate of the neuromuscular junction. nih.govnih.gov It competes with the endogenous neurotransmitter, acetylcholine (ACh), for the same binding sites on the α-subunits of these receptors. nih.govpfizer.com The binding of atracurium to the nAChR does not induce the conformational change necessary for ion channel opening. nih.gov By occupying these receptor sites, atracurium prevents ACh from binding and thus inhibits the depolarization of the motor endplate, which in turn prevents the initiation of a muscle action potential and subsequent muscle contraction. ed.ac.ukpatsnap.comglobalrx.com
This antagonism is a reversible process. nih.govdrugbank.com An increase in the concentration of acetylcholine in the synaptic cleft can overcome the neuromuscular block. ed.ac.uk This is the principle behind the use of acetylcholinesterase inhibitors, such as neostigmine, to reverse the effects of atracurium. nih.govdrugbank.com By inhibiting the breakdown of acetylcholine, these agents increase its concentration at the neuromuscular junction, allowing it to more effectively compete with atracurium and restore neuromuscular transmission. ed.ac.uknih.gov Unlike depolarizing agents, atracurium does not cause initial muscle fasciculations as it does not activate the receptor. patsnap.com For a significant neuromuscular block to occur, a substantial proportion of the nAChRs, typically 70-80%, must be occupied by the antagonist. ed.ac.uk
Receptor Binding Affinity and Kinetics in Vitro
The interaction of atracurium with the nicotinic acetylcholine receptor has been characterized by its binding affinity and kinetics in various in vitro models. Studies on isolated guinea pig muscles have been conducted to determine the apparent atracurium-receptor dissociation constant. nih.gov Despite being a mixture of ten stereoisomers, atracurium behaves kinetically in a manner that is indistinguishable from a single substance. medpath.comnih.gov
The potency of atracurium as a competitive antagonist is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the maximal response to an agonist like acetylcholine. Research on adult human muscle nAChRs has provided specific values for the inhibitory concentrations of atracurium.
| Parameter | Value (μM) | Description |
|---|---|---|
| IC50 | 0.26 | Concentration causing 50% inhibition of ACh-induced currents. |
| IC90 | 1.1 | Concentration causing 90% inhibition of ACh-induced currents. |
These values were determined in studies where macroscopic currents were activated by a high concentration of acetylcholine (300 μM) in vitro. nih.gov The elimination half-life of atracurium is approximately 20 minutes, contributing to its classification as an intermediate-acting agent. pfizer.comdrugbank.com
Structural Determinants for Cholinergic Receptor Interaction
The specific chemical structure of atracurium besylate is fundamental to its interaction with the nicotinic acetylcholine receptor. Key structural features, such as the distance between its quaternary ammonium (B1175870) groups and the substitutions on its isoquinoline rings, play a crucial role in its binding affinity and antagonist activity.
Atracurium is a bisquaternary benzylisoquinolinium compound, meaning it possesses two positively charged quaternary nitrogen atoms (onium heads). researchgate.net The distance between these two nitrogen atoms, known as the inter-onium distance, is a critical factor for its neuromuscular blocking activity. researchgate.net A longer inter-onium distance generally favors neuromuscular blockade, while a shorter distance can lead to ganglionic blockade. oup.com For potent neuromuscular blocking agents, a distance of approximately 1.8 to 2.1 nanometers (18-21 Å) in total molecular length is considered optimal. oup.com The flexible chain connecting the two onium heads in atracurium allows it to adopt a conformation suitable for binding to the two α-subunits of the nAChR. oup.com A bisquaternary structure is considered essential for this activity, with an inter-onium distance of around 1.0-1.4 nm being important for effective neuromuscular blockade. researchgate.net
The potency of benzylisoquinolinium neuromuscular blocking agents is significantly influenced by the presence of methoxy (B1213986) (CH₃O-) groups on the benzylisoquinolinium heads. oup.com Atracurium possesses four methoxy groups on each of its onium heads. oup.com It has been observed that increasing the number of methoxy groups enhances the potency of these compounds. oup.com For instance, comparing related compounds, those with more methoxy groups exhibit greater neuromuscular blocking potency. oup.com This structural feature contributes to the high affinity of atracurium for the nicotinic acetylcholine receptor and is a key determinant of its pharmacological profile. oup.com
Chemical Degradation Pathways and Kinetic Studies of Atracurium Besylate
Hofmann Elimination: Non-Enzymatic Degradation Mechanism
Hofmann elimination is a spontaneous, non-enzymatic chemical process that occurs at physiological pH and temperature. patsnap.comwikipedia.org This degradation pathway is a key feature of atracurium's design, providing a predictable and organ-independent route of inactivation. nih.gov
The Hofmann elimination of atracurium (B1203153) is chemically classified as a retro-Michael addition reaction. wikipedia.org This process involves the degradation of the quaternary ammonium (B1175870) structure of the atracurium molecule under mildly alkaline conditions, such as those found in the blood (physiological pH). wikipedia.org The reaction is initiated by the removal of a proton from the carbon atom beta to the quaternary nitrogen center. This leads to the cleavage of a carbon-nitrogen bond and the formation of simpler, inactive metabolites. wikipedia.orgmasterorganicchemistry.com The primary degradation products resulting from this pathway are laudanosine (B1674548) and a quaternary monoacrylate. patsnap.com
The rate of Hofmann elimination is highly dependent on the pH of the environment. The reaction is base-catalyzed, meaning its rate accelerates as the pH increases (alkalosis) and slows as the pH decreases (acidosis). ld99.comnih.gov This is because the availability of hydroxide (B78521) ions, which act as the base to initiate the elimination, increases with pH. Studies have shown that atracurium besylate exhibits maximum stability in aqueous solutions at a highly acidic pH of approximately 2.5, with instability increasing in alkaline conditions. ashp.org The degradation rate is also influenced by the composition of the solution; at a constant pH of 7.4, the degradation was found to be fastest in a phosphate (B84403) buffer, followed by HEPES and Tris buffers. nih.govresearchgate.net
Temperature is another critical factor governing the kinetics of Hofmann elimination. The degradation rate is directly proportional to temperature; an increase in body temperature accelerates the process, while hypothermia slows it down. wikipedia.orgnih.gov This temperature dependence is significant for the drug's stability during storage and its rate of inactivation in vivo. Atracurium besylate injection is refrigerated to minimize degradation, as its decomposition rate increases from approximately 6% per year at 5°C to about 5% per month at 25°C. ashp.org In vitro studies have determined the rate constant for the combined processes of Hofmann elimination and ester hydrolysis in human blood at physiological temperature and pH to be in the range of 0.0193 to 0.0238 per minute. nih.govsemanticscholar.org
Table 1: Factors Influencing the Rate of Hofmann Elimination
| Factor | Effect on Degradation Rate | Description |
|---|---|---|
| pH | Increases with higher pH (Alkalosis) | The reaction is base-catalyzed; higher pH provides more hydroxide ions to initiate the elimination. ld99.comnih.gov |
| Decreases with lower pH (Acidosis) | A lower pH reduces the availability of the base required for the reaction. ld99.com | |
| Temperature | Increases with higher temperature | The rate of this chemical reaction is directly proportional to temperature. wikipedia.orgnih.gov |
| Decreases with lower temperature (Hypothermia) | Lower temperatures slow the kinetic motion of molecules, reducing the reaction rate. nih.gov |
| Buffer System | Varies by buffer type | At constant pH and temperature, degradation is faster in phosphate buffers compared to HEPES or Tris buffers. nih.govresearchgate.net |
Ester Hydrolysis: Non-Specific Esterase-Catalyzed Degradation
In addition to the chemical pathway of Hofmann elimination, atracurium besylate is also metabolized through enzymatic hydrolysis of its ester linkages. nih.gov
This degradation pathway is catalyzed by non-specific esterases present in the plasma, such as carboxylesterase, which are not related to pseudocholinesterase. nih.govresearchgate.netnih.gov These enzymes facilitate the hydrolytic cleavage of the two ester groups within the atracurium molecule. This process also results in the formation of inactive metabolites, including a quaternary alcohol and a quaternary acid. deepdyve.com Studies in rats have demonstrated that inhibiting carboxylesterase with triorthotolyl phosphate (TOTP) markedly prolongs the effects of atracurium, confirming the significant role of this enzymatic pathway in its metabolism. nih.gov
| Both Pathways | Account for less than 50% of total clearance. | Pharmacokinetic modeling study in humans. | nih.govsemanticscholar.org |
Identification and Chemical Characterization of Degradation Products
Atracurium besylate undergoes degradation in the body through two primary non-oxidative pathways: Hofmann elimination, a non-enzymatic chemical process that occurs at physiological pH and temperature, and ester hydrolysis, which is catalyzed by non-specific esterases. pfizer.comnih.gov These degradation processes lead to the formation of several metabolites, with laudanosine being the most significant.
Laudanosine: Formation and Chemical Properties
Formation: Laudanosine is a primary metabolite of atracurium, formed through both Hofmann elimination and ester hydrolysis. taylorandfrancis.comnih.gov Hofmann degradation involves the cleavage of the link between the central chain and the quaternary amine group, which releases laudanosine and a quaternary monoacrylate. taylorandfrancis.com Ester hydrolysis of the ester bonds in the central methyl chain also yields laudanosine, along with a quaternary alcohol and a quaternary acid. taylorandfrancis.com Studies have shown that each molecule of atracurium can degrade into two molecules of laudanosine. nih.gov The formation of laudanosine is a rapid process, with one model suggesting that approximately 31% of an atracurium dose degrades quickly with a half-life of 0.25 minutes, while the remaining 69% degrades more slowly with a half-life of 51 minutes. nih.gov Laudanosine is also a recognized metabolite of cisatracurium (B1209417), a stereoisomer of atracurium. wikipedia.orgresearchgate.net
Chemical Properties: Laudanosine, a benzyltetrahydroisoquinoline alkaloid, is chemically known as (1S)-1-[(3,4-Dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline or N-methyltetrahydropapaverine. wikipedia.orgdrugfuture.com It is found in small amounts in opium. wikipedia.org Laudanosine is known to cross the blood-brain barrier. taylorandfrancis.com It is practically insoluble in water but freely soluble in alcohol, chloroform, and ether. drugfuture.com
| Property | Value | Source |
| CAS Registry Number | 2688-77-9 | drugfuture.com |
| Molecular Formula | C₂₁H₂₇NO₄ | wikipedia.orgdrugfuture.com |
| Molecular Weight | 357.44 g/mol | drugfuture.comnih.gov |
| Melting Point | 89 °C | wikipedia.orgdrugfuture.com |
| Appearance | Crystals | drugfuture.com |
Other Identified Degradation Metabolites
Besides laudanosine, the degradation of atracurium besylate results in other metabolites. The main pathways, Hofmann elimination and ester hydrolysis, produce distinct byproducts.
Quaternary Monoacrylate: This compound is formed during Hofmann elimination along with laudanosine. taylorandfrancis.com It is one of the major initial degradation products. nih.gov
Tetrahydropapaverine (THP): This has also been identified as a metabolite in pharmacokinetic studies. oup.com
Forced degradation studies under various conditions (acidic, alkaline, thermal) have helped in the identification of these products using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). nih.govmdpi.comnih.gov For instance, under alkaline conditions, atracurium degradation leads to significant increases in laudanosine and other degradation products, identified as EP impurity A, impurities E/F, and impurities N/O in studies of the related compound cisatracurium. mdpi.com
In Vitro Stability and Degradation Rate Studies in Aqueous Systems
The stability of atracurium besylate in aqueous solutions is highly dependent on pH and temperature. nih.govnih.gov The degradation process, primarily Hofmann elimination, is a temperature and pH-dependent process, which is slowed by conditions of acidosis and hypothermia. nih.gov Conversely, a drop in pH can enhance the rate of ester hydrolysis. nih.gov In vitro studies at a physiological pH of 7.4 and a temperature of 37°C show that the degradation of atracurium proceeds monoexponentially. researchgate.netnih.gov The rate-limiting step in this degradation is Hofmann elimination. researchgate.netoup.com While ester hydrolysis is involved in subsequent degradation steps, it has a negligible effect on the total elimination rate. researchgate.netoup.com
Atracurium besylate injection has maximum stability in aqueous solution at a pH of about 2.5. ashp.org The drug is unstable in both acidic and alkaline conditions. ashp.org When stored under refrigeration, it loses potency at a rate of about 6% per year, but this rate increases to approximately 5% per month at 25°C. pfizer.com
Effects of Buffer Composition and Ionic Strength
The composition of the aqueous medium significantly influences the degradation rate of atracurium besylate, even when pH and temperature are held constant. researchgate.netnih.gov
Buffer Composition: Studies comparing different buffer systems at the same total concentration (50 mmol/L) have demonstrated varying degradation rates. The degradation was found to be fastest in a phosphate buffer, intermediate in a HEPES buffer, and slowest in a Tris buffer. researchgate.netnih.gov This indicates that the degradation rate is dependent on the total concentration of the base in the buffer solution. researchgate.netnih.gov The addition of glucose has been shown to enhance the degradation of atracurium. researchgate.netnih.gov
Ionic Strength: The ionic strength of the solution, manipulated by adding salts, also affects stability. The degradation rate of atracurium was observed to be slower in the presence of sodium chloride and potassium sulphate. researchgate.netnih.gov This suggests that increasing the ionic strength of the aqueous solution can slow the degradation process. The effect of ionic strength on the stability of protein-based complexes has been noted in other systems, where salt ions can interfere with electrostatic interactions, thereby affecting complex formation and stability. mdpi.com In the context of antibody fragments, increasing sodium chloride concentration has been shown to increase conformational stability and decrease aggregation rates. nih.gov While the mechanisms may differ, these findings highlight the general importance of ionic strength in the stability of complex molecules in aqueous solutions.
The following table summarizes the observed effects of different buffer components and additives on the in vitro degradation rate of atracurium.
| Condition | Effect on Degradation Rate | Source |
| Phosphate Buffer | Fastest degradation compared to HEPES and Tris | researchgate.netnih.gov |
| HEPES Buffer | Intermediate degradation rate | researchgate.netnih.gov |
| Tris Buffer | Slowest degradation compared to Phosphate and HEPES | researchgate.netnih.gov |
| Presence of Sodium Chloride | Slower degradation | researchgate.netnih.gov |
| Presence of Potassium Sulphate | Slower degradation | researchgate.netnih.gov |
| Presence of Glucose | Enhanced degradation | researchgate.netnih.gov |
| Lower Phosphate Buffer Concentration | Slower degradation | researchgate.netnih.gov |
Structure Activity Relationship Sar and Structure Conformation Action Sca Investigations
Correlation of Molecular Structure with Neuromuscular Blocking Potency
The fundamental design of atracurium (B1203153) besylate as a bis-quaternary ammonium (B1175870) compound is crucial for its neuromuscular blocking activity. wikipedia.org The presence of two positively charged nitrogen atoms, separated by an optimal distance, allows for effective binding to the nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction. researchgate.net The general principle for many bisquaternary neuromuscular blockers is that the distance between the two quaternary ammonium groups plays a significant role in determining potency. derangedphysiology.com An optimal interonium distance, believed to be around ten carbon atoms, is associated with the greatest potency. derangedphysiology.com
Atracurium's structure incorporates two quaternary ammonium groups within benzylisoquinolinium heads, connected by a pentamethylene diester chain. researchgate.netgenome.jp This bisquaternary arrangement is a key determinant of its ability to act as a competitive antagonist to acetylcholine at the postsynaptic nAChRs. squarespace.comnih.gov The bulky and rigid nature of the benzylisoquinolinium heads contributes to its non-depolarizing mechanism of action. oup.com Furthermore, the presence of methoxy (B1213986) groups on the benzylisoquinolinium rings is known to enhance the potency of this class of neuromuscular blockers. oup.com
Stereochemical Influence on Pharmacological Efficacy
Atracurium besylate is a complex molecule with four chiral centers, which results in a mixture of ten possible stereoisomers due to a plane of symmetry. wikipedia.orgpfizer.com The specific three-dimensional arrangement of atoms, or stereochemistry, profoundly influences the pharmacological properties of these isomers.
Research has demonstrated that the individual stereoisomers of atracurium possess significantly different neuromuscular blocking potencies. nih.gov Studies in animal models have shown that the potency of the isomers can vary by as much as tenfold. nih.gov A key finding is that the "R-series" of isomers are generally more potent than the corresponding "S-series" isomers. nih.gov This indicates that the spatial orientation of the substituents at the chiral centers is critical for effective interaction with the nAChR.
The mixture of isomers in atracurium besylate is consistent, with the cis-cis, cis-trans, and trans-trans isomers present in a ratio of approximately 10.5:6.2:1. wikipedia.org While atracurium as a mixture is a potent neuromuscular blocker, the differential potencies of its constituent isomers mean that a significant portion of the clinical effect is attributable to a subset of these isomers.
| Isomer/Mixture | Relative Potency | ED95 (µg/kg) in cats |
|---|---|---|
| Atracurium (Mixture) | - | - |
| Cisatracurium (B1209417) (1R,2R,1'R,2'R) | ~3-4 times more potent than atracurium | 43 ± 2 |
| Other Isomers | Variable (up to 10-fold difference) | Range up to 488 ± 56 |
ED95: The dose required to produce 95% suppression of the muscle twitch response. Data derived from studies in anesthetized cats. nih.gov
The investigation into the differential potencies of atracurium's isomers led to the development of cisatracurium besylate. nih.gov Cisatracurium is the single (1R,2R,1'R,2'R)-cis-cis isomer of atracurium. wikipedia.org This specific isomer was identified as being responsible for a substantial portion of the neuromuscular blocking activity of the parent mixture, despite constituting only about 15% of it. researchgate.net
Cisatracurium is approximately three to four times more potent than atracurium besylate. derangedphysiology.com This enhanced potency is a direct result of its specific stereochemistry, which allows for a more optimal fit and interaction with the nAChR. oup.comnih.gov The isolation and clinical use of a single, highly potent isomer like cisatracurium represents a successful example of isomeric optimization, leading to a drug with a more refined pharmacological profile. nih.gov
Conformational Analysis of Atracurium Besylate and Analogues
The three-dimensional shape, or conformation, of atracurium besylate and its analogues is a critical determinant of their biological activity. These molecules are not static but can adopt various conformations in solution. For effective binding to the nAChR, the molecule must assume a specific, low-energy conformation that is complementary to the receptor's binding site.
The flexible pentamethylene chain connecting the two benzylisoquinolinium heads allows for a degree of conformational freedom. researchgate.net However, the bulky nature of the benzylisoquinolinium groups imposes significant steric constraints. The optimal conformation for neuromuscular blockade is one that presents the two quaternary nitrogen atoms at an appropriate distance to span the two acetylcholine binding sites on the α-subunits of the nAChR. oup.com This inter-onium distance is a critical parameter for bisquaternary neuromuscular blockers. While a rigid interonium linkage of non-optimal length can weaken the blocking effect, a more accommodating connecting chain, like that in atracurium, may allow the molecule to adapt to the optimal 20 Å model proposed for potent bisquaternary agents. oup.com
Molecular Orientation and Ligand-Receptor Complex Formation
The neuromuscular blocking action of atracurium besylate is initiated by the formation of a ligand-receptor complex with the nAChR at the motor endplate. pfizer.comdrugbank.com As a competitive antagonist, atracurium binds to the same recognition sites as the endogenous neurotransmitter, acetylcholine, on the α-subunits of the receptor, thereby preventing the channel from opening and leading to muscle paralysis. squarespace.comnih.gov
The orientation of the atracurium molecule within the binding pocket of the nAChR is crucial for its antagonist activity. The two quaternary ammonium heads of atracurium are thought to interact with the anionic subsites of the two α-subunits of the nAChR, mimicking the binding of two acetylcholine molecules. researchgate.net The specific stereochemistry of the more potent isomers, such as cisatracurium, facilitates a more precise and stable interaction with the receptor. oup.com The benzylisoquinolinium moieties likely engage in additional hydrophobic and van der Waals interactions with amino acid residues within the binding pocket, further stabilizing the ligand-receptor complex. oup.com The formation of this stable, non-activating complex prevents the conformational changes in the nAChR that are necessary for ion channel opening and subsequent muscle cell depolarization. pfizer.com
Advanced Analytical Methodologies for Atracurium Besylate Research
Chromatographic Separation Techniques
Chromatography, particularly liquid chromatography, stands as a cornerstone for the analysis of atracurium (B1203153) besylate due to its high resolving power. researchgate.net It is employed to separate the various isomers, quantify the active components, and profile any impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Profiling
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of atracurium besylate and monitoring its degradation. The United States Pharmacopeia (USP) outlines an official HPLC method that utilizes a base-deactivated octadecylsilane (B103800) column with a gradient elution over approximately 30 minutes. nih.govuspnf.com However, faster methods using ultra-high-performance liquid chromatography (UPLC) with columns packed with sub-2 µm particles have been developed. These methods can significantly reduce analysis time to under 10 minutes while maintaining excellent resolution between the main isomers (trans-trans, cis-trans, and cis-cis). nih.govresearchgate.net
Atracurium besylate is susceptible to degradation, especially at room temperature and in alkaline solutions, through two primary pathways: Hofmann elimination and ester hydrolysis. researchgate.netoatext.comnih.gov HPLC is crucial for separating and quantifying the resulting degradation products. The major degradants identified include laudanosine (B1674548) and a monoquaternary acrylate (B77674) of laudanosine besylate. nih.govoatext.com Stability-indicating HPLC methods have been established to simultaneously determine atracurium besylate and its degradation products, which is critical for quality control and formulation studies. researchgate.netnih.gov
| Method Type | Column | Mobile Phase | Detection | Key Findings | Reference |
|---|---|---|---|---|---|
| USP Method | 4.6-mm × 25-cm; base-deactivated L1 packing | Gradient of Solution A (phosphate buffer, acetonitrile, methanol) and Solution B (acetonitrile, buffer) | UV, 280 nm | Standard pharmacopeial method for assay and purity. | uspnf.com |
| Fast LC (UPLC) | 50 mm × 4.6 mm; 1.8 μm C18 | Potassium phosphate (B84403) buffer–acetonitrile–methanol gradient | UV, 280 nm | Separation of main isomers achieved in one-third the time of the USP method with resolution >2.4. | nih.gov |
| Stability-Indicating HPLC | Octadecylsilane (C18) | Isocratic; acetonitrile-ammonium formate (B1220265) (pH 5.2; 0.3 M) (50:50, v/v) | UV, 280 nm & LC-MS | Simultaneously determines cisatracurium (B1209417) and its degradation products from Hofmann elimination and ester hydrolysis. | nih.gov |
| Degradant Analysis (UPLC) | Agilent Zorbax Eclipse XDB-C18 (50mm × 4.6mm, 1.8µm) | Potassium phosphate buffer–acetonitrile–methanol gradient | UV, 280 nm | Separated degradants laudanosine (RRT=0.27) and monoacrylate laudanosine besylate (RRT=1.26) from cisatracurium besylate. | nih.govresearchgate.net |
Chiral Liquid Chromatography for Enantiomeric Separation and Quantification
Due to the presence of four chiral centers, atracurium besylate is a mixture of ten stereoisomers: four racemic pairs and two meso compounds. researchgate.netacs.org Chiral liquid chromatography is essential for separating these stereoisomers to understand their individual properties. Direct separation has been successfully achieved using chiral stationary phases (CSPs).
Research has demonstrated baseline separation of the atracurium besylate stereoisomers (trans-trans, trans-cis, and cis-cis) on a Cellulose tri-3,5-dimethylphenycarbamate (CDMPC) column. longdom.org Another effective approach involves a reversed-phase HPLC method using a Lux Cellulose-3 CSP, which allows for the separation of the three main geometric isomer groups in under three minutes. researchhub.com This method determined an isomer ratio of 57.89% cis-cis, 36.57% cis-trans, and 5.54% trans-trans. researchhub.com The separation is influenced by factors such as the mobile phase composition, pH, temperature, and buffer concentration. longdom.orglongdom.org
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate | Detection | Key Findings | Reference |
|---|---|---|---|---|---|
| Cellulose tri-3,5-dimethylphenycarbamate (CDMPC) | Acetonitrile : 0.1 M Potassium hexafluorophosphate (B91526) (KPF6), pH 3.0-3.5 (50:50) | 0.5-1.0 mL/min | UV, 280 nm | Achieved baseline separation of trans-trans, trans-cis, and cis-cis isomers. | longdom.org |
| Lux Cellulose-3 | Acetonitrile : Water (90:10, v/v) | 0.7 mL/min | UV, 280 nm | Efficient separation of three main isomer groups within 3 minutes. | researchhub.com |
| Silica (B1680970) Gel (Preparative) | Dichloromethane, methanol, and benzenesulfonic acid (4000:500:0.25) | N/A | N/A | Used for preparative isolation of the 1R-cis, 1'R-cis isomer (cisatracurium). | google.com |
Spectroscopic Characterization Techniques
Spectroscopic methods are vital for confirming the molecular structure, identifying isomers, and analyzing the stereochemistry of atracurium besylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of molecules. hyphadiscovery.com For atracurium besylate, high-field NMR (e.g., 750 MHz) is used to assign diagnostic proton (¹H) resonances. researchgate.netacs.org One-dimensional and two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to confirm assignments of specific protons within the complex structure. acs.orghyphadiscovery.com
The hyphenation of HPLC with NMR (HPLC-NMR) has proven particularly valuable. acs.orgresearchgate.net By using a chiral HPLC column to separate the isomers and feeding the eluent directly into the NMR spectrometer, it is possible to acquire stop-flow ¹H NMR spectra for individual isomers. researchgate.netresearchgate.net This technique allows for the identification of enantiomeric pairs, differentiation from meso compounds, and characterization of key configurational features of the isomers. researchgate.netacs.orgresearchgate.net
| Proton | Chemical Shift (ppm) | Confirmation Method | Reference |
|---|---|---|---|
| H16, H17 | Confirmed via correlation to carbonyl carbon (C18) | GHMBC | acs.org |
| H20, H21, H22, H9 | Distinctive correlations observed | ¹H-¹H TOCSY | acs.org |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry for Molecular Identification
Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for molecular identification and quantification. nih.govpsu.edu For atracurium besylate, which is a bis-quaternary ammonium (B1175870) compound, electrospray ionization (ESI) is a common technique. A notable characteristic in the mass spectrum is an ion at m/z 464.8, which corresponds to half the mass of the parent molecule, indicating the presence of two charges (z=2). psu.edu
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the reliable determination of elemental compositions for the parent molecule and its fragments. mdpi.comresearchgate.net This is crucial for identifying unknown degradation products or metabolites with confidence. nih.gov LC-MS methods have been developed for the quantification of atracurium and its primary metabolite, laudanosine, in biological fluids, with limits of quantitation (LOQ) as low as 10 µg/L for atracurium. psu.edu
| Technique | Ionization Mode | Key Ions (m/z) | Application | Reference |
|---|---|---|---|---|
| LC-MS | ESI Positive | 464.8 [M]²⁺ | Quantification and confirmation of atracurium. | psu.edu |
| LC-MS | ESI Positive | N/A | Identification of Hofmann elimination and ester hydrolysis degradation products. | nih.gov |
Circular Dichroism (CD) Spectroscopy for Chiral Analysis
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. nih.govcreative-proteomics.com This makes it uniquely suited for the stereochemical analysis of atracurium besylate's isomers.
CD spectroscopy is often used in conjunction with HPLC (HPLC-CD). researchgate.netacs.org This hyphenated approach provides a powerful method for assigning the absolute stereochemistry of the separated enantiomers. acs.org For atracurium, the enantiomers can be assigned by comparing their CD spectra to that of a known chiral analogue, such as (R)-laudanosine hydrochloride, which shares the same fundamental tetrahydroisoquinoline structural unit. researchgate.netacs.org This complementary use of HPLC-NMR and HPLC-CD provides a comprehensive characterization of the isomeric mixture that constitutes atracurium besylate. researchgate.netacs.org
Hyphenated Analytical Techniques for Comprehensive Analysis
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex pharmaceutical substances like atracurium besylate. nih.govsaspublishers.com These integrated systems provide a large volume of online analytical data, enabling the detailed characterization of the main compound, its isomers, and any related impurities or degradation products. nih.gov The coupling of High-Performance Liquid Chromatography (HPLC) with advanced detectors such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Charged Aerosol Detection (CAD) has become indispensable in pharmaceutical research and quality control. saspublishers.comresearchgate.net
Online HPLC-NMR Coupling
The online coupling of HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy is a formidable technique for the simultaneous separation and definitive structural elucidation of compounds within a mixture. nih.govnih.gov In an HPLC-NMR setup, the NMR spectrometer functions as a highly specific detector for the HPLC effluent. nih.gov The standard NMR tube is replaced by a flow cell through which the mobile phase from the chromatography column passes, allowing for continuous or stopped-flow spectral acquisition. nih.gov This direct coupling provides unambiguous structural information, which is critical for identifying the stereoisomers of atracurium besylate.
In a key study, diagnostic reporter resonances in the ¹H NMR spectrum of atracurium besylate were identified using high-frequency (750 MHz) one- and two-dimensional NMR experiments. researchgate.net Following this, stop-flow ¹H NMR spectroscopy was used online after separation on a chiral HPLC column. researchgate.net This hyphenated approach made it possible to identify the enantiomeric pairs, differentiate the meso compounds, and clarify essential configurational characteristics of the atracurium besylate isomers. researchgate.net The use of fully deuterated solvents, made more feasible by the low consumption rates of capillary HPLC, helps to achieve high-resolution spectra. nih.gov
Table 1: Research Findings for Online HPLC-NMR Analysis of Atracurium Besylate
| Parameter | Description | Finding | Reference |
| Technique | Stopped-flow online HPLC-¹H NMR | Used for detailed structural analysis post-separation. | researchgate.net |
| Spectrometer | 750 MHz NMR | High-field instrument used to assign diagnostic resonances. | researchgate.net |
| Separation | Chiral Column HPLC | Essential for resolving the stereoisomers before NMR analysis. | researchgate.net |
| Application | Isomer Identification | Successfully identified enantiomeric pairs and meso compounds. | researchgate.net |
| Outcome | Configurational Analysis | Key configurational features of the isomers were determined. | researchgate.net |
Online HPLC-MS Coupling
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a highly sensitive and selective technique widely used in pharmaceutical analysis for the identification and quantification of drugs, their metabolites, and degradation products. saspublishers.com The coupling leverages the separation power of HPLC with the mass-analyzing capability of MS, which provides molecular weight and structural information. saspublishers.com
For atracurium besylate and its isomers like cisatracurium besylate, HPLC-MS is crucial for developing stability-indicating assays. Research has demonstrated the use of a reversed-phase HPLC method coupled with MS to simultaneously determine cisatracurium besylate and other compounds. nih.gov In these studies, Electrospray Ionization (ESI) in the positive-ion detection mode was used to identify the degradation products of cisatracurium. nih.gov The identified degradants were confirmed as products of Hofmann elimination and ester hydrolysis, two known degradation pathways for atracurium besylate. nih.govresearchgate.net The method provided confirmation of the analytes through both their chromatographic retention times and their mass-to-charge ratios. nih.gov
Table 2: Research Findings for Online HPLC-MS Analysis of Atracurium Besylate Degradants
| Parameter | Description | Finding | Reference |
| Technique | HPLC-MS | Stability-indicating method for cisatracurium besylate. | nih.gov |
| Separation | Octadecylsilane column | Achieved baseline separation with an isocratic mobile phase. | nih.gov |
| Ionization | Electrospray Ionization (ESI) | Positive-ion mode used for detection. | nih.gov |
| Application | Degradation Product ID | Identified products from Hofmann elimination and ester hydrolysis. | nih.gov |
| Quantification | UV Detection at 280 nm | Used for the quantification of cisatracurium. | nih.gov |
| Analytes | Cisatracurium besylate | Confirmed by both retention time and mass-to-charge ratio. | nih.gov |
Integrated HPLC-NMR-MS Systems
The integration of all three techniques—HPLC, NMR, and MS—into a single system offers a comprehensive platform for analyzing complex mixtures, such as those encountered in pharmaceutical development and natural product research. researchgate.netnih.gov In an HPLC-NMR-MS setup, the eluent from the HPLC column is typically split. A small portion is directed to the MS for sensitive detection and molecular weight determination, while the larger portion flows to the NMR for detailed structural characterization. researchgate.net This parallel configuration is generally preferred over a series setup due to the lower sensitivity of NMR compared to MS. researchgate.net
This triple-hyphenated technique is exceptionally powerful for identifying unknown impurities or metabolites in drug substances. researchgate.net While specific published applications of a fully integrated HPLC-NMR-MS system for atracurium besylate are not detailed, the methodology is directly applicable. It would allow for the simultaneous acquisition of retention time, mass-to-charge ratio, and high-resolution NMR data for each of the atracurium isomers and their potential degradants, such as laudanosine and monoacrylate laudanosine besylate. researchgate.netnih.gov This provides a nearly complete chemical profile in a single analytical run, streamlining the identification and characterization process. researchgate.net
Table 3: Configuration and Capabilities of Integrated HPLC-NMR-MS Systems
| Feature | Description | Advantage for Atracurium Analysis | Reference |
| Configuration | Parallel MS and NMR detectors | Most of the flow is directed to the NMR to compensate for its lower sensitivity. | researchgate.net |
| Data Acquisition | Simultaneous | Provides retention time (HPLC), molecular weight (MS), and structural data (NMR) from one injection. | researchgate.net |
| Application | Impurity & Metabolite ID | Ideal for characterizing unknown compounds in drug samples. | researchgate.net |
| Potential Use | Comprehensive Profiling | Could definitively identify and structure-elucidate atracurium isomers, impurities (e.g., laudanosine), and degradants in a single analysis. | researchgate.netnih.gov |
Computational Chemistry and Molecular Modeling Studies of Atracurium Besylate
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of atracurium (B1203153) besylate, docking simulations are primarily used to investigate its interaction with the nicotinic acetylcholine (B1216132) receptor (nAChR), its biological target. patsnap.comnih.gov
Atracurium acts as a competitive antagonist at the nAChR, located at the neuromuscular junction. patsnap.com It binds to the receptor, preventing acetylcholine from binding and thereby inhibiting nerve impulse transmission, which results in muscle relaxation. patsnap.com The nAChR is a pentameric ligand-gated ion channel, and different subtypes exist with varying subunit compositions (e.g., α4β2, α7). researchgate.netnih.govlifechemicals.com
Docking studies model the binding of atracurium's stereoisomers into the ligand-binding domain of the nAChR. These simulations can calculate the binding affinity (often expressed as a docking score in kcal/mol) and elucidate the specific intermolecular interactions that stabilize the ligand-receptor complex. nih.gov Key interactions typically include:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and receptor.
Hydrophobic Interactions: Occur between the nonpolar regions of atracurium and hydrophobic amino acid residues in the receptor's binding pocket.
π-π Stacking: Involves the aromatic rings of atracurium and aromatic residues like tryptophan or tyrosine in the binding site.
Cation-π Interactions: An important interaction for quaternary ammonium (B1175870) compounds like atracurium, where the positively charged nitrogen atom interacts with the electron-rich face of an aromatic amino acid residue.
While specific docking studies detailing the binding of each atracurium isomer to the nAChR are not extensively published, the methodology has been applied to a wide range of other nAChR ligands. nih.govnih.govmdpi.com These studies help identify the key amino acid residues that form the binding pocket and are crucial for ligand recognition, providing a model for how atracurium itself might bind.
| Receptor Subunit | Key Amino Acid Residues | Potential Interaction Type with Atracurium | Reference |
|---|---|---|---|
| Alpha (α) | Tyrosine, Tryptophan | Cation-π, π-π stacking | nih.gov |
| Beta (β) | Leucine, Valine | Hydrophobic | nih.gov |
| Gamma (γ) / Epsilon (ε) | Aspartate, Glutamate | Ionic, Hydrogen Bonding | lifechemicals.com |
| Delta (δ) | Serine, Threonine | Hydrogen Bonding | lifechemicals.com |
Molecular Dynamics Simulations for Conformational Stability and Dynamics
Molecular dynamics (MD) simulations provide a powerful tool for understanding the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like atracurium besylate, MD simulations can reveal its conformational landscape, stability, and the dynamics of its interaction with its environment or receptor. nih.gov
An MD simulation calculates the trajectory of every atom in the system by solving Newton's equations of motion. This allows for the observation of how the molecule behaves in a simulated environment, such as in water or bound to a protein. nih.gov For atracurium, MD simulations can be used to:
Assess Conformational Flexibility: The long pentamethylene chain connecting the two benzylisoquinolinium ends of atracurium allows for considerable flexibility. MD simulations can explore the different conformations the molecule can adopt in solution, the probability of their occurrence, and the energy barriers between them.
Analyze Isomer Stability: The three main stereoisomers of atracurium (cis-cis, cis-trans, trans-trans) have different three-dimensional shapes. MD simulations can be used to analyze the relative stability of these isomers and their dynamic behavior.
Evaluate Ligand-Receptor Complex Stability: Following molecular docking, MD simulations can be run on the predicted atracurium-nAChR complex. nih.gov These simulations test the stability of the docked pose. If the ligand remains stably bound in the binding pocket throughout the simulation, it lends confidence to the docking result. These simulations can also reveal subtle conformational changes in the receptor upon ligand binding. nih.gov
Although specific, large-scale MD simulation studies on atracurium's conformational dynamics are not widely available in the literature, the principles of the technique are well-established for studying enzyme and receptor systems. nih.govnih.gov
Quantum Mechanical Calculations for Reaction Mechanism Elucidation (e.g., Hofmann Elimination)
Atracurium is renowned for its unique, organ-independent metabolism primarily via Hofmann elimination, a non-enzymatic chemical process that occurs at physiological pH and temperature. patsnap.comwikipedia.orgnih.gov This reaction is essentially a retro-Michael addition. wikipedia.org Quantum mechanical (QM) calculations offer a method to investigate the electronic structure of molecules and the energetics of chemical reactions with high accuracy.
QM methods, such as Density Functional Theory (DFT), can be used to elucidate the detailed mechanism of the Hofmann elimination of atracurium. Such a study would involve:
Modeling Reactants: Creating an accurate 3D model of the atracurium molecule.
Locating the Transition State (TS): The Hofmann elimination proceeds through a high-energy transition state. QM calculations can determine the geometry and energy of this TS. The energy of the TS relative to the reactants determines the activation energy, which governs the reaction rate.
Modeling Products: Creating models of the resulting products, which include laudanosine (B1674548) and a pentamethylene diacrylate compound. wikipedia.org
By mapping the entire reaction coordinate, QM calculations can provide a deep understanding of why this reaction proceeds spontaneously under physiological conditions and can explore the electronic factors that influence its rate, such as the role of the ester groups in activating the β-hydrogens for elimination.
| Step | Computational Task | Objective | Anticipated Finding |
|---|---|---|---|
| 1 | Geometry Optimization of Reactant | Find the lowest energy conformation of an atracurium isomer. | Stable 3D structure of the molecule. |
| 2 | Transition State Search | Identify the geometry and energy of the reaction's transition state. | Confirmation of a concerted E2-like mechanism. |
| 3 | Frequency Calculation | Confirm the nature of stationary points (minimum or transition state). | A single imaginary frequency for the transition state. |
| 4 | Intrinsic Reaction Coordinate (IRC) Calculation | Map the reaction pathway from transition state to products and reactants. | Confirmation that the TS connects the correct reactant and products. |
| 5 | Solvation Modeling | Include the effect of water as a solvent on the reaction energetics. | More accurate activation and reaction energies. |
In Silico Prediction of Structure-Activity Relationships
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure correlates with its biological activity. nih.gov In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) analysis, use computational models to predict the activity of compounds. nih.govvu.nl
For atracurium, in silico SAR studies would involve creating a library of virtual analogs and correlating their structural or physicochemical properties with their predicted affinity for the nAChR. This process helps in identifying which parts of the molecule are essential for its activity and which can be modified to enhance desired properties.
Key structural features of atracurium that could be investigated in an SAR study include:
The central chain: Modifying the length and composition of the pentamethylene di(oxycarbonyl)propane-1,3-diyl linker.
The isoquinolinium heads: Altering the substitution pattern on the two tetrahydroisoquinolinium ring systems.
The stereochemistry: Evaluating how the different stereoisomers (cis-cis, cis-trans, trans-trans) affect binding affinity and selectivity.
A QSAR model would be built by calculating various molecular descriptors (e.g., molecular weight, logP, electronic properties, shape indices) for a series of atracurium analogs and using statistical methods to create an equation that relates these descriptors to activity. nih.gov Such models can guide the synthesis of new compounds with potentially improved profiles. A study on neonicotinoid derivatives targeting the nAChR demonstrated that receptor affinity and insecticidal activity could be successfully correlated with molecular properties using QSAR, showcasing the utility of this approach for the same receptor family targeted by atracurium. nih.gov
| Molecular Region | Structural Feature | Potential Modification | Hypothesized Effect on Activity |
|---|---|---|---|
| Central Linker | Chain Length | Increase or decrease number of methylene (B1212753) units from 5. | Alters distance between quaternary heads, affecting receptor fit. |
| Central Linker | Ester Groups | Replace with amides or ethers. | Modifies susceptibility to hydrolysis and Hofmann elimination. |
| Isoquinolinium Head | Methoxy (B1213986) Groups | Change number or position of -OCH3 groups. | Alters electronic properties and solubility. |
| Isoquinolinium Head | Quaternary Nitrogen | Replace N-methyl with N-ethyl. | Changes size and charge distribution, affecting binding. |
Computational Elucidation of Chiral Recognition Mechanisms in Analytical Separations
Atracurium besylate is a mixture of ten stereoisomers. wikipedia.org The analytical separation of these isomers is critical for quality control and for studying the pharmacology of individual isomers, such as cisatracurium (B1209417). High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for this separation. researchgate.netresearchhub.com
Computational modeling has been successfully used to elucidate the chiral recognition mechanisms at the molecular level. longdom.orglongdom.org Studies have combined HPLC experiments with molecular simulations to understand how atracurium isomers are separated on a Cellulose tri-3,5-dimethylphenylcarbamate (CDMPC) column. longdom.orglongdom.org
These computer simulations, which involve docking the different atracurium isomers to a model of the chiral stationary phase, have revealed the specific interactions responsible for separation. The key findings indicate that chiral recognition depends on a combination of forces:
π-π Interactions: Between the aromatic rings of atracurium and the dimethylphenyl groups of the CSP. longdom.org
Hydrogen Bonding: Between the ester carbonyl groups of atracurium and the carbamate (B1207046) N-H groups of the CSP. longdom.org
The simulations showed that subtle differences in the 3D shape of the cis-cis, cis-trans, and trans-trans isomers lead to different binding energies with the CSP. longdom.org This difference in binding strength causes the isomers to travel through the HPLC column at different rates, resulting in their separation. longdom.org The computational results helped to explain experimental observations, such as the effect of mobile phase composition on enantioselectivity. longdom.orglongdom.org
| Computational Method | System Studied | Key Interactions Identified | Primary Conclusion | Reference |
|---|---|---|---|---|
| Molecular Simulation/Docking | Atracurium isomers and Cellulose tri-3,5-dimethylphenycarbamate (CDMPC) CSP | π-π interactions, Hydrogen bonding, Van der Waals forces | Differential binding energies due to these forces are responsible for chiral recognition and separation. | longdom.orglongdom.org |
| Computer Simulation | Effect of mobile phase on enantioselectivity | Solvent effects on π-π interactions and hydrogen bonding | The choice of mobile phase (e.g., acetonitrile) influences the key interactions, thereby affecting separation efficiency. | longdom.orglongdom.org |
Q & A
Q. What are the key chemical stability considerations for atracurium besylate in experimental formulations?
Atracurium besylate degrades rapidly under alkaline conditions due to Hofmann elimination and ester hydrolysis . Avoid mixing with barbiturates (pH > 8.5) to prevent precipitation and inactivation. Stability in infusion solutions (e.g., 0.9% NaCl) is pH-dependent; degradation accelerates in lactated Ringer’s solution, making it unsuitable for prolonged infusions . Refrigeration (2–8°C) preserves potency, but degradation occurs at ~5%/month at 25°C .
Q. How does atracurium besylate’s mechanism of action influence experimental design in neuromuscular studies?
As a nondepolarizing neuromuscular blocker, atracurium competitively inhibits nicotinic acetylcholine receptors. Experimental protocols must account for its intermediate duration (44–63 minutes at ED95) and spontaneous degradation via Hofmann elimination, which minimizes cumulative effects . Use nerve stimulators (e.g., train-of-four monitoring) to quantify block depth and guide dosing intervals .
Q. What validated methods ensure purity and identity of atracurium besylate in preclinical studies?
- Infrared Spectrophotometry : Compare absorption spectra of test and reference standards at key wavenumbers .
- HPLC : Resolve principal isomers (e.g., laudanosine derivatives) using gradients sensitive to pH and temperature .
- Heavy Metal Testing : Limit lead content to ≤20 ppm via Method 2 .
Advanced Research Questions
Q. How do contradictory findings on histamine release impact dose optimization in clinical trials?
Atracurium induces dose-dependent histamine release, with skin flushing occurring in 29.2% of patients at ≥0.6 mg/kg vs. 1% at ≤0.3 mg/kg . However, in vitro fluorometric assays show no direct interaction between atracurium and histamine release pathways . Researchers must reconcile clinical observations (e.g., hypotension, bronchospasm) with mechanistic studies by stratifying patient cohorts by allergy history or genetic predisposition to histamine sensitivity.
Q. What methodological challenges arise in long-term ICU studies of atracurium besylate infusions?
ICU studies report wide interpatient variability in infusion rates (4.5–29.5 mcg/kg/min) and recovery times (15–108 minutes post-infusion) . Key challenges include:
- Cumulative Laudanosine Exposure : Laudanosine, a neurotoxic metabolite, accumulates in renal impairment but lacks robust pharmacokinetic models .
- Potentiation by Inhalational Anesthetics : Reduce infusion rates by 33% under isoflurane/enflurane due to enhanced block duration .
Q. How do degradation pathways affect bioanalytical assays for atracurium besylate?
Degradation products like monoquaternary acrylate and laudanosine besylate interfere with HPLC quantification . Use low-pH mobile phases (e.g., 0.1% trifluoroacetic acid) to stabilize the compound and separate degradants. Validate assays under refrigerated (2–8°C) and room-temperature conditions to account for time-dependent degradation .
Data Contradiction Analysis
Q. Why do ED95 values for atracurium besylate vary across species and anesthesia models?
The ED95 in humans is 0.2 mg/kg under balanced anesthesia but decreases to 0.15 mg/kg in rabbits due to species-specific esterase activity . Inhaled anesthetics (e.g., halothane) potentiate block depth by 20%, requiring dose adjustments to avoid overdosing .
Q. How can researchers resolve discrepancies in neonatal safety data?
Benzyl alcohol-containing formulations are contraindicated in neonates due to fatal neurological complications . However, preservative-free vials (5 mL) are safe for maternal use during cesarean sections, with minimal placental transfer . Use LC-MS/MS to quantify neonatal exposure and correlate with respiratory outcomes.
Methodological Recommendations
Designing dose-response studies for atracurium besylate:
- Sample Size : Power calculations based on twitch recovery variability (e.g., 15–75 minutes in ICU studies) .
- Controls : Include succinylcholine for onset time comparisons and neostigmine for reversal efficacy .
- Table 1 : Dose-dependent adverse reactions (n=875 patients) :
| Dose (mg/kg) | Skin Flush | Hypotension | Bronchospasm |
|---|---|---|---|
| ≤0.3 | 1% | 1.1% | 0.2% |
| 0.31–0.5 | 8.7% | 2.1% | 0.3% |
| ≥0.6 | 29.2% | 14.3% | 0% |
Best practices for in vitro histamine release assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
